molecular formula C12H11BrN2OS B5199126 N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No. B5199126
M. Wt: 311.20 g/mol
InChI Key: VJQRXVQCMLEKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. This compound is known for its unique chemical structure, which makes it an attractive candidate for developing new drugs and therapies.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways in the body, which can lead to the suppression of various biological processes. This compound has also been found to interact with certain receptors in the body, which can modulate the activity of various signaling pathways.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various enzymes and signaling pathways in the body, which can lead to the suppression of inflammation, tumor growth, and microbial infections. This compound has also been shown to have neuroprotective effects, which can help to prevent or slow down the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in pure form. It also exhibits a wide range of biological activities, which makes it a suitable candidate for studying various biological processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide. One area of research is the development of new drugs and therapies based on this compound. Another area of research is the elucidation of its mechanism of action, which can help to identify new targets for drug development. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various diseases and conditions.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the formation of the thiazole ring, followed by the introduction of the bromophenyl group and the carboxamide group. The final product is then purified using various techniques, such as column chromatography, to obtain a pure sample.

Scientific Research Applications

N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been shown to have potential applications in the treatment of various diseases, such as cancer, Alzheimer's, and Parkinson's.

properties

IUPAC Name

N-(4-bromophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS/c1-7-11(17-8(2)14-7)12(16)15-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQRXVQCMLEKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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